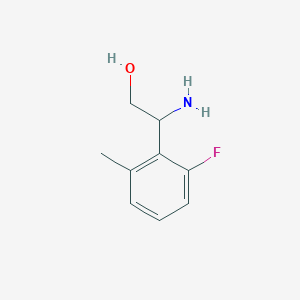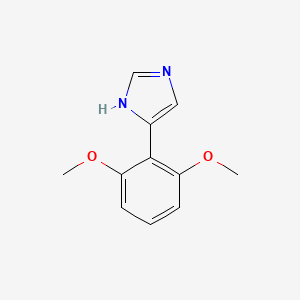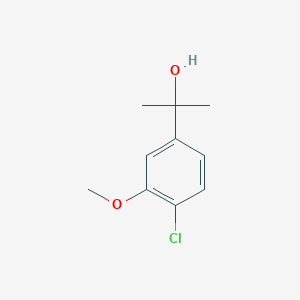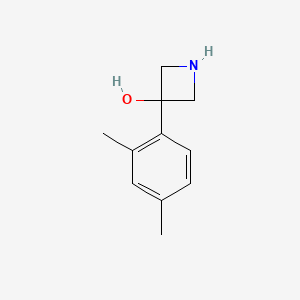
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino butanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Ethylamino Butanoic Acid Side Chain: The final step involves the attachment of the ethylamino butanoic acid side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved.
類似化合物との比較
Similar Compounds
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and an ethylamino butanoic acid side chain, which may confer distinct biological and chemical properties.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
4-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-13-8(2)9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
DYQHJEGTHIJNHZ-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=NC(=C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




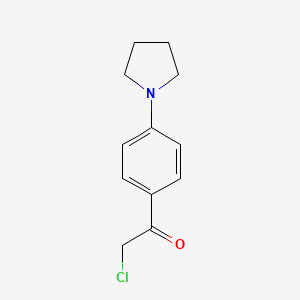



![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)

